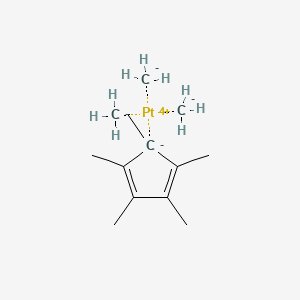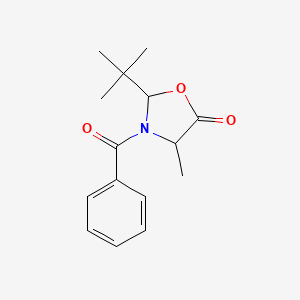
3-Benzoyl-2-t-butyl-4-methyl-oxazolidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzoyl-2-t-butyl-4-methyl-oxazolidin-5-one is a synthetic organic compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a benzoyl group, a t-butyl group, and a methyl group attached to an oxazolidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-2-t-butyl-4-methyl-oxazolidin-5-one typically involves the reaction of a suitable oxazolidinone precursor with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
Oxazolidinone precursor+Benzoyl chlorideBasethis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-2-t-butyl-4-methyl-oxazolidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazolidinone ring or the benzoyl group.
Substitution: The benzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Benzoyl-2-t-butyl-4-methyl-oxazolidin-5-one has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Benzoyl-2-t-butyl-4-methyl-oxazolidin-5-one involves its interaction with specific molecular targets. In medicinal chemistry, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex, thereby inhibiting bacterial growth. The exact molecular pathways and targets may vary depending on the specific application of the compound.
Comparison with Similar Compounds
Similar Compounds
3-Benzoyl-4-benzyl-2-t-butyl-1,3-oxazolidin-5-one: This compound has a similar structure but with a benzyl group instead of a methyl group.
2-Butyl-4-methyl-1,3,2-dioxaborolan-5-one: Another related compound with a different core structure but similar functional groups.
Uniqueness
3-Benzoyl-2-t-butyl-4-methyl-oxazolidin-5-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its t-butyl group provides steric hindrance, influencing its interactions with other molecules and its stability under various conditions.
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
3-benzoyl-2-tert-butyl-4-methyl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C15H19NO3/c1-10-13(18)19-14(15(2,3)4)16(10)12(17)11-8-6-5-7-9-11/h5-10,14H,1-4H3 |
InChI Key |
VQCFYKBTJKIGNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)OC(N1C(=O)C2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7R,13S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B14785145.png)
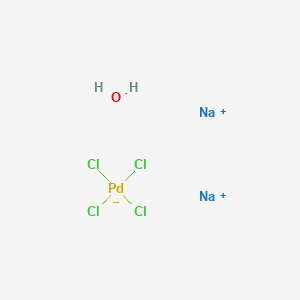
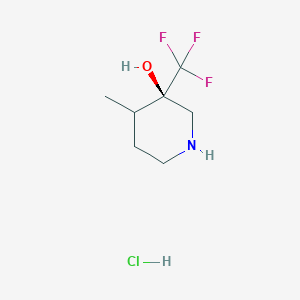

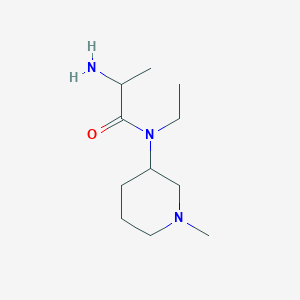
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[4.1.0]heptan-3-one](/img/structure/B14785196.png)
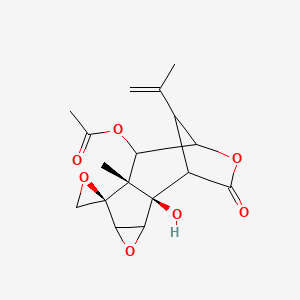

![Benzyl 2-[[2-[(2-amino-4-phenylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14785219.png)
![[(2S,7R,11S)-14-hydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B14785223.png)
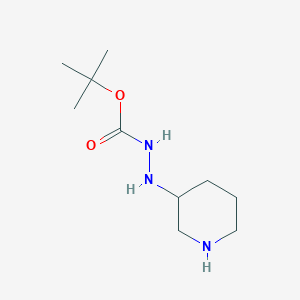

![[4-(2-Aminoethyl)-1-benzyl-4-piperidyl]methanol](/img/structure/B14785233.png)
